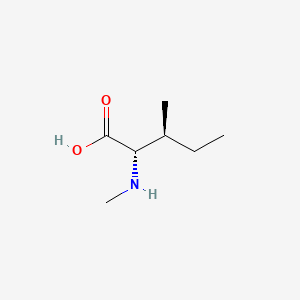

N-Methyl-L-isoleucine

Vue d'ensemble

Description

N-Methyl-L-isoleucine (NMLI) is a branched-chain amino acid (BCAA) found in many foods, including meat, dairy, eggs, and some plant-based sources. It is an essential amino acid, meaning that it must be obtained through diet or supplementation to maintain optimal health. NMLI is an important component of muscle protein synthesis, and has been studied for its potential role in improving physical performance and muscle recovery.

Applications De Recherche Scientifique

NMR Spectroscopy in Protein Analysis : N-Methyl-L-isoleucine, as part of isoleucine residues, plays a role in Nuclear Magnetic Resonance (NMR) spectroscopy for analyzing protein structures. Specific labeling of methyl groups in proteins, including isoleucine residues, aids in studying structure and dynamics in protein complexes (Isaacson et al., 2007).

Labeling for Structural Characterizations : The isotopic labeling of methyl groups in isoleucine and other amino acids provides valuable probes for the structural characterization of proteins, especially in complex, large molecular structures (Kerfah et al., 2015).

Prebiotic Chemistry and Homochirality : The enantioselective oligomerization of isoleucine stereomers, including N-Methyl-L-isoleucine, under prebiotic conditions shows potential correlations between extraterrestrial amino acid delivery and the development of biological homochirality on Earth (Li, Fitz, & Rode, 2013).

Biochemical Pathways in Microorganisms : The biochemical pathways involving isoleucine, such as in Corynebacterium glutamicum, are crucial for understanding and enhancing the production of essential amino acids in microorganisms (Vogt et al., 2014).

Metabolic Disorders Research : The metabolism of N-Methyl-L-isoleucine and related compounds has implications in studying metabolic disorders like maple syrup urine disease (Wendel, Langenbeck, & Seakins, 1989).

Synthesis and Bioactivity Studies : Research into the synthesis and bioactivity of N-Methyl-L-isoleucine and related analogs contributes to understanding their potential as inhibitors or competitors in biochemical processes, which can lead to new drug discoveries (Smulson & Rabinovitz, 1968).

Agricultural Biotechnology : The role of isoleucine in plant development, including its impact on root development and gene expression, has significant implications for crop improvement and agricultural biotechnology (Yu et al., 2012).

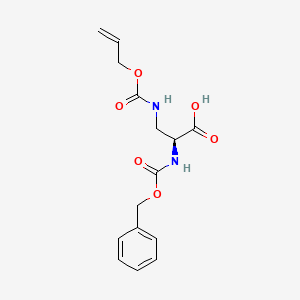

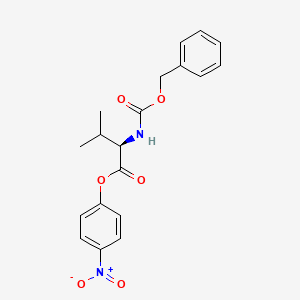

Pharmaceutical Synthesis : Methods for efficient synthesis of N-methyl amino acids, including N-Methyl-L-isoleucine, are vital for producing compounds used in pharmaceuticals and natural products (Aurelio et al., 2003).

Nutritional Studies : The metabolism of N-Methyl-L-isoleucine and similar compounds helps in understanding the nutritional value of various amino acids and their derivatives, contributing to dietary research and animal nutrition (Carter & Handler, 1939).

Amino Acid Transport and Function in Cells : Understanding the transport and function of N-Methyl-L-isoleucine and related amino acids in cellular processes is crucial for insights into cell biology and the development of targeted therapies (Schmidt, Klatt, & Mayer, 1993).

Propriétés

IUPAC Name |

(2S,3S)-3-methyl-2-(methylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPIYJQBLVDRRI-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-L-isoleucine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

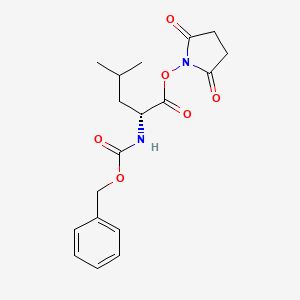

![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)